(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal

Catalog No.
S2821627
CAS No.
1563417-75-3
M.F
C11H9F3O
M. Wt
214.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-e...

CAS Number

1563417-75-3

Product Name

(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal

IUPAC Name

(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal

Molecular Formula

C11H9F3O

Molecular Weight

214.187

InChI

InChI=1S/C11H9F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-7H,1H3/b8-5+

InChI Key

BJXCVXLZDSBENM-UHFFFAOYSA-N

SMILES

CC(=CC1=CC(=CC=C1)C(F)(F)F)C=O

Solubility

not available

(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal, also known by its CAS number 1562148-00-8, is a member of the class of compounds known as alpha,beta-unsaturated aldehydes. This compound features a conjugated system consisting of an aldehyde functional group and an unsaturated carbon-carbon bond, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula is C₁₁H₉F₃O, with a molecular weight of 214.18 g/mol .

  • Life Sciences Research: Due to its structure, (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal may hold promise for research in various life science fields, including:
    • Molecular Biology: Researchers might study how this compound interacts with biological molecules such as enzymes or receptors []. This can provide insights into cellular processes and potential drug targets.
    • Biochemistry: Scientists might investigate the biochemical pathways involved in the synthesis or degradation of (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal []. This knowledge can be valuable for understanding its biological effects.
    • Pharmacology: Researchers might explore the potential pharmacological properties of (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal []. This could involve investigating its effects on cells or organisms to assess its potential as a therapeutic agent.
Such as:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Aldol Condensation: Under basic conditions, it can participate in aldol reactions, forming larger β-hydroxy aldehydes or ketones.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions with suitable nucleophiles.

These reactions make it a versatile intermediate in organic synthesis .

Several synthetic routes can be employed to produce (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal:

  • Aldol Reaction: A typical method involves the condensation of appropriate aldehydes or ketones under basic conditions followed by dehydration to yield the unsaturated aldehyde.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods with trifluoromethylated aryl halides can also be effective in synthesizing this compound.
  • Direct Fluorination: The introduction of trifluoromethyl groups can be achieved through direct fluorination techniques, which enhance the electrophilic character of the resulting compound .

(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal has potential applications in various fields:

  • Organic Synthesis: As a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its structural properties may allow it to serve as a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Material Science: It could be used in the development of advanced materials due to its unique electronic properties stemming from the trifluoromethyl group .

Several compounds share structural similarities with (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-3-phenylacroleinAlpha,beta-unsaturated aldehydeLacks trifluoromethyl group
4-TrifluoromethylcinnamaldehydeContains a similar aldehyde functionalityDifferent substitution pattern on the phenyl ring
2-Methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enalSimilar structure but different phenyl substitutionMay exhibit distinct biological activities

The presence of the trifluoromethyl group in (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal enhances its electrophilic character compared to its analogs, potentially leading to unique reactivity patterns and biological interactions .

XLogP3

3.1

Dates

Modify: 2024-04-14

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